ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate
Description
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate is a synthetic heterocyclic compound featuring a quinazolinone core linked via a hexanoyl chain to a piperazine moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
Molecular Formula |
C21H28N4O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-[6-(4-oxoquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4/c1-2-29-21(28)24-14-12-23(13-15-24)19(26)10-4-3-7-11-25-16-22-18-9-6-5-8-17(18)20(25)27/h5-6,8-9,16H,2-4,7,10-15H2,1H3 |
InChI Key |
WGDCVSCECBWQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials
-
Step 1: Synthesis of 4-oxo-3(4H)-quinazolinone
- Starting Material: Anthranilic acid
- Reagents: Formic acid, acetic anhydride
- Conditions: Reflux
-
Step 2: Formation of Hexanoyl Derivative
- Starting Material: 4-oxo-3(4H)-quinazolinone
- Reagents: Hexanoyl chloride, pyridine
- Conditions: Room temperature
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Moieties
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4)
- Core Structure: Quinazolinone with a furylpropyl linker and carbamate group.
- Key Differences: Replaces the hexanoyl-piperazine carboxylate with a furylpropyl-carbamate chain.
- Synthesis : Low yield (2%) using AcOEt:hexane eluent, indicating synthetic challenges compared to the target compound’s unprovided synthesis route .
- Applications: Not explicitly stated, but the furan ring may confer distinct electronic properties affecting reactivity or target binding.
1-N-Boc-4-(3-Carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-yl)piperazine
- Core Structure: Quinazolinone with a Boc-protected piperazine and carboxymethyl substitution.
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and carboxymethyl side chain, enhancing stability during synthesis but increasing molecular weight and lipophilicity .
- Applications : Likely used as an intermediate in drug development due to Boc protection’s utility in stepwise synthesis.
Ethyl 4-{[3-(3-Methoxyphenyl)-6-Nitro-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}piperazine-1-carboxylate
- Core Structure: Quinazolinone with a nitro group and methoxyphenyl substitution.
Analogues with Alternative Heterocyclic Cores
Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate
- Core Structure: Thiazolidinone instead of quinazolinone.
- Key Differences: The thiazolidinone ring introduces sulfur atoms, which may enhance antimicrobial activity. The Z-configuration of the benzylidene group could affect stereochemical interactions with biological targets .
5-(3-Oxo-5,6-Diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-3-carbohydrazide
- Core Structure : Pyridazine and pyrazole hybrid.
- Key Differences: Lacks the quinazolinone-piperazine framework but shares a hydrazide functional group, which is common in antimicrobial agents .
Functional Group Variants
1-[α-(4-Oxoquinazolin-3(4H)-yl)acetyl]-4-(Allyl/Chlorophenyl) Thiosemicarbazide
- Core Structure: Quinazolinone linked to thiosemicarbazide.
- Key Differences: Replaces the hexanoyl-piperazine chain with a thiosemicarbazide group, which is known for antiviral and anticancer properties. The allyl/chlorophenyl substituents may modulate solubility and toxicity .
- Synthesis : Prepared via reflux with isothiocyanates, contrasting with the target compound’s likely coupling reactions.
Comparative Data Table
Key Findings and Insights
Structural Flexibility: The hexanoyl linker in the target compound provides adaptability absent in rigid analogues like the furylpropyl derivative .
Functional Group Impact: Thiosemicarbazide and thiazolidinone variants highlight the role of sulfur in enhancing bioactivity, whereas Boc groups improve synthetic controllability .
Synthetic Challenges : Low yields in some analogues (e.g., 2% in ) suggest the target compound’s synthesis may require optimization if similar issues arise.
Substituent Effects: Electron-withdrawing (e.g., nitro ) or donating (e.g., methoxy ) groups on the quinazolinone ring could fine-tune electronic properties for targeted applications.
Biological Activity
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. Its structural complexity and potential biological activities have garnered interest in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C21H28N4O4
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
- CAS Number : 1144434-08-1
Structural Characteristics
The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of the quinazoline moiety contributes to its potential bioactivity, particularly in targeting specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in various biochemical pathways. Research indicates that compounds containing quinazoline structures often exhibit:
- Antitumor Activity : By inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluated a series of quinazoline derivatives, including those structurally related to this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation . -
Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of related quinazoline derivatives. The results indicated that these compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt protein synthesis .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Kinase inhibition, Disruption of protein synthesis |
| (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acid | Antiallergic | Inhibition of histamine release |
| 4-(6-Amino-4-oxo-4H-quinazolin-3-yl)-butyric acid ethyl ester | Antitumor | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
